molecular formula C14H20INO B1596132 Benzoxazolium, 3-hexyl-2-methyl-, iodide CAS No. 54443-90-2

Benzoxazolium, 3-hexyl-2-methyl-, iodide

Cat. No. B1596132
CAS RN: 54443-90-2
M. Wt: 345.22 g/mol
InChI Key: JODPCJBSBVRLEF-UHFFFAOYSA-M
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Description

Benzoxazolium, 3-hexyl-2-methyl-, iodide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMHMI and is a member of the benzoxazolium family of compounds. BMHMI has been the subject of numerous scientific studies due to its unique properties and potential applications in various fields, including biochemistry, biotechnology, and materials science.

Mechanism Of Action

The mechanism of action of BMHMI is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of key enzymes involved in cellular metabolism. BMHMI has been shown to have potent antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses.

Biochemical And Physiological Effects

BMHMI has been shown to have a range of biochemical and physiological effects, including the inhibition of cellular respiration and the disruption of cellular membranes. BMHMI has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BMHMI has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the primary advantages of BMHMI is its ease of synthesis and its potent antimicrobial properties. However, one of the limitations of BMHMI is its potential toxicity, which may limit its use in certain applications. Additionally, further research is needed to fully understand the mechanism of action of BMHMI and its potential applications in various fields.

Future Directions

There are numerous future directions for research on BMHMI, including the development of new synthesis methods and the investigation of its potential applications in biotechnology and materials science. Additionally, further research is needed to fully understand the mechanism of action of BMHMI and its potential applications in the treatment of various diseases. Overall, BMHMI is a promising compound with numerous potential applications in various fields, and further research is needed to fully understand its properties and potential.

Scientific Research Applications

BMHMI has been the subject of numerous scientific studies due to its unique properties and potential applications in various fields. One of the primary areas of research for BMHMI has been in the field of biochemistry. BMHMI has been shown to have potent antimicrobial properties, and it has been used as a fluorescent probe for the detection of proteins and nucleic acids. BMHMI has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.

properties

IUPAC Name

3-hexyl-2-methyl-1,3-benzoxazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20NO.HI/c1-3-4-5-8-11-15-12(2)16-14-10-7-6-9-13(14)15;/h6-7,9-10H,3-5,8,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODPCJBSBVRLEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=C(OC2=CC=CC=C21)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886102
Record name Benzoxazolium, 3-hexyl-2-methyl-, iodide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazolium, 3-hexyl-2-methyl-, iodide

CAS RN

54443-90-2
Record name Benzoxazolium, 3-hexyl-2-methyl-, iodide (1:1)
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Record name Benzoxazolium, 3-hexyl-2-methyl-, iodide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazolium, 3-hexyl-2-methyl-, iodide (1:1)
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Record name Benzoxazolium, 3-hexyl-2-methyl-, iodide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54443-90-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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